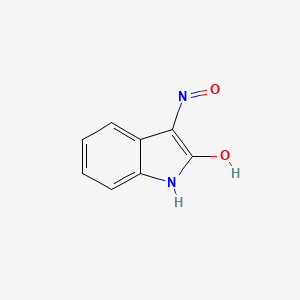

Isatin-3-oxime

Beschreibung

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry

The indole ring system, characterized by a bicyclic structure comprising a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a prominent feature in numerous natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin. wikipedia.orgimpactfactor.org Its prevalence in biologically active molecules underscores its significance as a "privileged scaffold" in drug discovery and development. bohrium.comeurekaselect.com The indole nucleus is a core structure found in many alkaloids with significant pharmacological activities. bohrium.com The structural versatility of the indole scaffold allows for diverse chemical modifications, contributing to its wide range of biological activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. bohrium.combohrium.commdpi.comnih.govopenmedicinalchemistryjournal.commdpi.com Many clinically used drugs incorporate the indole structure. bohrium.combohrium.com

Overview of Isatin (B1672199) Derivatives in Drug Discovery

Isatin (1H-indole-2,3-dione) is an endogenous molecule found in humans and various plants. mdpi.comnih.gov It has been recognized since its discovery in 1840 as a versatile precursor for synthesizing a wide variety of biologically active compounds. wikipedia.orgjapsr.in Isatin derivatives, featuring modifications to the core isatin nucleus, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. mdpi.comresearchgate.netrjppd.org These properties include anticancer, antiviral, antifungal, antimicrobial, antioxidant, anti-inflammatory, and anticonvulsant activities, among others. mdpi.comnih.govrjppd.orgresearchgate.netperiodicodimineralogia.it The presence of the NH group at position 1 and carbonyl functions at positions 2 and 3 in the isatin nucleus provides opportunities for designing biologically active analogues through various synthetic approaches. mdpi.com Literature surveys confirm the multitarget profile of isatin analogues, highlighting their importance as potential chemotherapeutic agents. mdpi.com

Rationale for Focusing on Isatin-3-oxime: A Research Perspective

This compound (C₈H₆N₂O₂) is a derivative of isatin where an oxime group is present at the 3-position of the indole scaffold. uni.lu This specific structural modification imparts unique chemical properties and reactivity to the molecule, distinguishing it from other isatin derivatives. The presence of the neutral oxime group at the 3-position enables specific interactions with biological targets, such as acetylcholinesterase (AChE). Research into this compound is driven by its observed diverse biological activities, including potential anticancer, antimicrobial, and anticonvulsant properties. Its structural features contribute to its biological efficacy, making it a subject of extensive research aimed at understanding its mechanisms of action and exploring its potential therapeutic applications. The synthesis of this compound typically involves the reaction of isatin with hydroxylamine (B1172632) hydrochloride. Studies focusing on this compound and its derivatives aim to leverage the inherent biological potential of the isatin scaffold while exploring how the oxime functionality influences activity and target interaction. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-nitroso-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-7(10-12)5-3-1-2-4-6(5)9-8/h1-4,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIJFHJUUXTXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209509 | |

| Record name | Isatin-3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-28-3 | |

| Record name | Isatin-3-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatin-3-oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isatin-3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyiminoindolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Isatin 3 Oxime

Established Synthetic Pathways for Isatin-3-oxime

The synthesis of this compound primarily involves the oximation of isatin (B1672199), which itself can be synthesized through various classical methods.

The most common and straightforward method for the synthesis of this compound is the reaction of isatin with hydroxylamine (B1172632) hydrochloride. This condensation reaction is typically carried out in a basic medium, which facilitates the nucleophilic attack of hydroxylamine on the C3-carbonyl group of the isatin molecule. The reaction proceeds to form the corresponding oxime with good yields. The choice of base and solvent can influence the reaction rate and purity of the product. Commonly used basic media include aqueous sodium hydroxide or pyridine in ethanol.

A typical laboratory procedure involves dissolving isatin in an appropriate solvent, followed by the addition of hydroxylamine hydrochloride and a base. The mixture is then heated under reflux to drive the reaction to completion. Upon cooling, the this compound product often precipitates out of the solution and can be collected by filtration.

| Reactants | Base | Solvent | Conditions | Yield |

| Isatin, Hydroxylamine Hydrochloride | Sodium Hydroxide | Aqueous Ethanol | Reflux | High |

| Isatin, Hydroxylamine Hydrochloride | Pyridine | Ethanol | Reflux | Good |

This table presents typical conditions for the conventional synthesis of this compound.

In recent years, more advanced and environmentally benign methods for the synthesis of this compound and its derivatives have been explored. These approaches aim to improve reaction efficiency, reduce reaction times, and minimize the use of hazardous solvents.

Ionic Liquids: Ionic liquids (ILs) have emerged as green solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. The synthesis of this compound derivatives has been successfully carried out in imidazolium-based ionic liquids. These reactions can be promoted by either Brønsted or Lewis acids, and the use of ionic liquids has shown a pronounced effect on the reaction, often leading to higher yields and cleaner product formation researchgate.netwright.edu.

Acid Catalysis: Acid catalysis offers an alternative to basic media for the synthesis of this compound derivatives. Both Brønsted and Lewis acids can be employed to activate the carbonyl group of isatin, thereby facilitating the nucleophilic addition of hydroxylamine. This method can be particularly useful for substrates that are sensitive to basic conditions. The reaction can be performed in various organic solvents, and in some cases, in conjunction with ionic liquids to enhance the reaction rate and selectivity researchgate.netwright.edu.

The availability of isatin is a prerequisite for the synthesis of this compound. Several classical named reactions have been developed for the synthesis of the isatin core, which can then be converted to this compound.

Sandmeyer Isatin Synthesis: This is one of the oldest and most widely used methods. It involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield isatin biomedres.usresearchgate.netdergipark.org.trbiomedres.us.

Stolle Isatin Synthesis: The Stolle synthesis is another versatile method that involves the condensation of an aniline with oxalyl chloride to form a chlorooxalylanilide. This intermediate is subsequently cyclized in the presence of a Lewis acid, like aluminum chloride, to produce isatin biomedres.usdergipark.org.trbiomedres.us.

Martinet Isatin Synthesis: This method involves the reaction of an aromatic amine with an oxomalonate ester or its hydrate in the presence of an acid. The resulting intermediate undergoes oxidative decarboxylation to furnish the isatin ring system dergipark.org.tr.

Gassman Isatin Synthesis: The Gassman method provides a route to isatins from anilines via the formation of a 3-methylthio-2-oxindole intermediate. This intermediate is then oxidized to yield the corresponding isatin biomedres.usbiomedres.us.

| Method | Key Reagents | Intermediate | Cyclization Condition |

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine HCl | Isonitrosoacetanilide | Concentrated H₂SO₄ |

| Stolle | Aniline, Oxalyl chloride | Chlorooxalylanilide | Lewis Acid (e.g., AlCl₃) |

| Martinet | Aromatic amine, Oxomalonate ester | 3-(3-hydroxy-2-oxindole)carboxylic acid derivative | Acid, Oxidative decarboxylation |

| Gassman | Aniline | 3-Methylthio-2-oxindole | Oxidation |

This table summarizes the key features of historical methods for the synthesis of isatin, the precursor to this compound.

Derivatization Strategies of the this compound Moiety

The this compound molecule offers two primary sites for derivatization: the nitrogen atom of the isatin ring (N-substitution) and the oxygen atom of the oxime group (O-substitution). These derivatizations are crucial for modulating the physicochemical and biological properties of the parent compound.

Modification at the N1-position of the isatin ring can significantly impact the molecule's properties. A variety of substituents can be introduced at this position.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom is a common derivatization strategy. This is typically achieved by reacting this compound with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) nih.gov.

N-Acylation: Acyl groups can be introduced at the nitrogen atom by reacting this compound with acyl chlorides or anhydrides. This reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction.

N-Methylene Amino: The formation of N-methylene amino derivatives can be achieved through reactions with formaldehyde and a secondary amine (Mannich reaction), leading to the introduction of an aminomethyl group at the nitrogen position.

N-Sulfonylation: Sulfonyl groups can be attached to the nitrogen atom by reacting this compound with a sulfonyl chloride in the presence of a suitable base.

| N-Substitution Type | Reagent | Base | Solvent | Product |

| N-Alkylation | Alkyl Halide | K₂CO₃ | DMF | N-Alkyl-isatin-3-oxime |

| N-Acylation | Acyl Chloride/Anhydride | Pyridine | Dichloromethane | N-Acyl-isatin-3-oxime |

| N-Methylene Amino | Formaldehyde, Secondary Amine | - | Ethanol | N-Aminomethyl-isatin-3-oxime |

| N-Sulfonylation | Sulfonyl Chloride | Triethylamine | Acetonitrile (B52724) | N-Sulfonyl-isatin-3-oxime |

This table provides an overview of common N-substitution reactions of the this compound moiety.

The oxygen atom of the oxime group is another key site for derivatization, leading to the formation of oxime ethers and esters.

O-Acylation: The hydroxyl group of the oxime can be acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. O-acyl derivatives of this compound have been synthesized and their reactivity has been studied. For instance, 1-unsubstituted O-acyl derivatives have been shown to act as acylating agents towards amines researchgate.net.

O-Arylsulfonylation: Similarly, arylsulfonyl groups can be introduced at the oxime oxygen by reacting this compound with arylsulfonyl chlorides. These O-arylsulfonyl derivatives have also been synthesized and their chemical properties investigated, with O-sulfonyl derivatives reported to be more reactive than their O-acyl counterparts researchgate.net.

| O-Substitution Type | Reagent | Base | Product |

| O-Acylation | Acyl Chloride | Pyridine | O-Acyl-isatin-3-oxime |

| O-Arylsulfonylation | Arylsulfonyl Chloride | Pyridine | O-Arylsulfonyl-isatin-3-oxime |

This table summarizes the O-substitution reactions of the this compound group.

Hybrid Molecule Synthesis Incorporating this compound (e.g., Triazole, Piperazine Conjugates)

The versatile scaffold of this compound has been extensively utilized in the synthesis of hybrid molecules, aiming to combine its pharmacophoric features with other biologically active moieties. This approach, often termed molecular hybridization, has led to the development of novel compounds with potentially enhanced or synergistic activities.

Triazole Conjugates: A prominent strategy involves the conjugation of this compound with triazole rings. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a frequently employed method for creating 1,4-disubstituted 1,2,3-triazole linkages. In a typical synthetic route, isatin is first converted to this compound, which is then O-propargylated to introduce a terminal alkyne functionality. This propargylated intermediate subsequently undergoes a CuAAC reaction with various aryl azides to yield this compound ether-tethered aryl 1H-1,2,3-triazole hybrids. This methodology allows for the generation of a diverse library of compounds by varying the substitution on the aryl azide component.

Another approach involves linking the isatin core to a 1,2,4-triazole moiety through an alkyl chain. The synthesis can be initiated by reacting isatin with a dihaloalkane, followed by substitution with 1,2,4-triazole. The resulting N-alkylated isatin-triazole conjugate can then be reacted with hydroxylamine to furnish the desired this compound-triazole hybrid.

The following table summarizes representative synthetic approaches to this compound-triazole hybrids:

| Starting Material | Key Reagents and Conditions | Hybrid Linkage | Resulting Hybrid |

| Isatin | 1. Hydroxylamine; 2. Propargyl bromide; 3. Aryl azide, Cu(I) catalyst | Oxime ether-tethered 1,2,3-triazole | Isatin-3-O-(CH₂-C≡CH)-1-aryl-1,2,3-triazole |

| Isatin | 1. Dihaloalkane, K₂CO₃; 2. 1,2,4-Triazole; 3. Hydroxylamine | N-alkyl-1,2,4-triazole | 1-[(CH₂)n-1,2,4-triazol-1-yl]-isatin-3-oxime |

Piperazine Conjugates: The synthesis of this compound-piperazine conjugates follows similar principles of molecular hybridization. While specific examples focusing solely on the this compound derivative are less prevalent in the reviewed literature, the general strategy involves linking the isatin scaffold to a piperazine ring. This can be achieved by reacting an N-haloalkyl isatin with a piperazine derivative. The resulting N-substituted isatin can then be converted to its 3-oxime. Alternatively, this compound itself can be N-alkylated with a haloalkylpiperazine derivative. These hybrid molecules are of interest due to the frequent appearance of the piperazine moiety in pharmacologically active compounds.

Reaction Mechanisms and Reactivity Analysis

Mechanistic Investigations of this compound Formation

The formation of this compound from isatin and hydroxylamine is a classic condensation reaction. The mechanism proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic C-3 carbonyl carbon of isatin. This initial attack forms a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the C=N double bond of the oxime.

A more contemporary, metal-free approach to isatin-3-oximes involves the radical coupling of oxindoles with tert-butyl nitrite (t-BuONO) in water dovepress.com. This method is proposed to proceed through a radical-mediated pathway, offering an environmentally benign alternative to traditional methods.

Oxidative Transformations and Nitroso Derivative Formation (e.g., Nickel-mediated Oxidation)

The oxidation of oxime functionalities can lead to the formation of various products, including nitroso derivatives. While specific studies on the nickel-mediated oxidation of this compound to its corresponding nitroso derivative are not extensively detailed in the available literature, the oxidation of nickel(II) oxime complexes to Ni(IV) species has been reported. This suggests the potential for nickel complexes to mediate oxidative transformations of the oxime group in this compound.

Furthermore, N-nitrosoisatin derivatives have been synthesized by the nitrosation of isatin using sodium nitrite and hydrochloric acid nih.gov. These N-nitrosoisatins can then undergo further reactions, such as Schiff base formation with aromatic amines, to yield N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives nih.gov. This indicates that the isatin scaffold is amenable to nitrosation, and while direct oxidation of the C-3 oxime to a nitroso group is a distinct transformation, the formation of N-nitroso derivatives highlights a relevant area of isatin's chemical reactivity.

Cyclization and Heterocycle Annulation Reactions (e.g., Indolothiazoles, Quinazolinediones)

The this compound moiety can serve as a precursor for the synthesis of various fused heterocyclic systems.

Indolothiazoles: While direct cyclization of this compound to indolothiazoles is not prominently described, the related isatin-3-thiosemicarbazones are known to undergo cyclization reactions to form thiazole-fused indoles. For instance, reaction with chloroacetic acid can lead to the formation of thiazolidinone derivatives, which are structurally related to indolothiazoles.

Quinazolinediones: The isatin ring can undergo ring-opening and subsequent recyclization to form quinoline and quinazoline derivatives. For example, the reaction of isatins with 6-aminouracils in the presence of an acid catalyst can lead to the formation of pyrimidine-fused quinolines royalchem.in. Although this example does not start from this compound, it demonstrates the propensity of the isatin core to rearrange into larger heterocyclic systems like quinazolinediones under specific reaction conditions.

Nucleophilic and Electrophilic Reactions at C-2 and C-3

The reactivity of this compound is dictated by the electrophilic and nucleophilic centers within its structure.

Nucleophilic Reactions: The C-2 carbonyl group of this compound remains an electrophilic site susceptible to nucleophilic attack. Reactions with various nucleophiles can lead to the opening of the lactam ring. The nitrogen atom of the oxime can also exhibit nucleophilicity.

Electrophilic Reactions: The aromatic ring of this compound can undergo electrophilic substitution reactions, typically at the C-5 and C-7 positions, depending on the directing effects of the substituents and the reaction conditions. The N-1 position, being part of an amide, is generally not prone to electrophilic attack unless deprotonated.

The C-3 position, now part of an oxime, has significantly different reactivity compared to the parent isatin. While the carbon atom is less electrophilic than a carbonyl carbon, the C=N bond can still be susceptible to certain addition reactions.

Tautomeric Equilibria and their Influence on Chemical Reactivity (e.g., Keto-Enol Tautomerism)

This compound can exist in different tautomeric forms, which can influence its chemical reactivity. The most significant equilibrium is the keto-enol tautomerism involving the C-2 carbonyl group and the adjacent N-1 proton.

Keto form (Amide): This is the predominant form, featuring a carbonyl group at the C-2 position.

Enol form (Iminol): This tautomer possesses a hydroxyl group at C-2 and a double bond between C-2 and N-1.

The existence of these tautomers can affect the site of reaction. For instance, alkylation of the sodium salt of isatin typically occurs at the N-1 position (favoring the keto form's reactivity), while alkylation of the silver salt can lead to O-alkylation at the C-2 position (favoring the enol form's reactivity) ijcmas.com. The presence of the oxime group at C-3 can influence the position of this equilibrium through electronic effects.

Additionally, the oxime group itself can exhibit tautomerism, such as the oxime-nitrone equilibrium, although the oxime form is generally more stable. The presence of the less stable but more reactive nitrone tautomer could potentially open up different reaction pathways, for example, in cycloaddition reactions.

Coordination Chemistry of Isatin 3 Oxime and Its Metal Complexes

Synthesis and Characterization of Metal Complexes with Isatin-3-oxime Ligands

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are often colored, stable solids and can be characterized using a range of analytical techniques to determine their structure and properties.

This compound forms complexes with a wide array of transition metals. The synthesis generally involves reacting the ligand with metal salts, such as chlorides or acetates, or with organometallic precursors like metal carbonyls.

Molybdenum (Mo) and Chromium (Cr): Binuclear oxo complexes of molybdenum and chromium have been synthesized by reacting their respective hexacarbonyls (Mo(CO)₆ and Cr(CO)₆) with this compound in THF. bu.edu.eg The molybdenum complex, [Mo(H₂L)(THF)(O)₂]₂, was prepared under reflux conditions, while the chromium complex, [Cr(H₂L)(O)₂]₂, was synthesized using a sunlight-driven route. bu.edu.eg

Copper (Cu), Nickel (Ni), and Zinc (Zn): Complexes of Cu(II), Ni(II), and Zn(II) are commonly prepared by reacting this compound with the corresponding metal salts. akjournals.comnih.gov For instance, complexes with the general formula M(HOXI)₂ (where M = Ni, Cu, Zn) have been reported. akjournals.com These complexes are typically insoluble in common organic solvents but may show solubility in coordinating solvents like DMSO and DMF. biointerfaceresearch.com

The following table summarizes the composition of some reported this compound complexes.

| Metal Ion | Complex Formula | Reference |

| Co(II) | Co(HOXI)₂ | akjournals.com |

| Ni(II) | Ni(HOXI)₂ | akjournals.com |

| Cu(II) | Cu(HOXI)₂ | akjournals.com |

| Zn(II) | Zn(HOXI)₂ | akjournals.com |

| Mo(V) | [Mo(H₂L)(THF)(O)₂]₂ | bu.edu.eg |

| Cr(IV) | [Cr(H₂L)(O)₂]₂ | bu.edu.eg |

H₂OXI and H₂L represent the this compound ligand.

This compound is a flexible ligand that can coordinate to metal ions in several ways due to the presence of nitrogen and oxygen donor atoms. This versatility leads to various coordination geometries in the resulting complexes.

Binding Modes: The ligand can act as a monodentate or bidentate chelating agent. akjournals.com

In some complexes, it coordinates as a neutral molecule through the nitrogen atom of the oxime group (C=N-OH). bu.edu.eg

It can also behave as a uninegative ligand by losing a proton from the oxime's hydroxyl group, leading to coordination through both the oxime nitrogen and the deprotonated oxygen atom. This bidentate N,O-coordination (κ²N,O) is a common binding mode.

Another bidentate mode involves coordination through the enolic oxygen of the isatin (B1672199) ring and the deprotonated oxygen of the oxime group. akjournals.com

Coordination Geometries: The coordination number and the nature of the metal ion dictate the geometry of the complex.

Octahedral geometry is frequently observed for complexes of Cr(III), Fe(III), Co(II), and Ni(II). nih.govnih.gov

Tetrahedral geometry has been suggested for some Mn(II) and Cu(II) complexes. nih.govnih.gov

Square planar geometry has been proposed for certain Cu(II) complexes. biointerfaceresearch.comdergipark.org.tr

A combination of spectroscopic and analytical methods is essential to elucidate the structure and bonding in this compound metal complexes.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which helps in confirming the stoichiometric formula of the complexes, such as the metal-to-ligand ratio. bu.edu.egakjournals.com

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the ligand's coordination sites. The coordination of the this compound to the metal ion is confirmed by shifts in the vibrational frequencies of key functional groups. For example, a shift in the ν(C=N) band of the oxime group to a lower frequency in the complex spectrum compared to the free ligand indicates coordination through the nitrogen atom. bu.edu.egbiointerfaceresearch.com The disappearance or broadening of the ν(O-H) band can suggest deprotonation and coordination of the oxime oxygen. akjournals.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the complexes. The position and number of d-d transition bands are characteristic of specific coordination environments (e.g., octahedral or tetrahedral). nih.govnih.gov Charge transfer bands (ligand-to-metal or metal-to-ligand) are also observed. semanticscholar.org

Magnetic Susceptibility Measurements: These measurements help determine the number of unpaired electrons in the metal center, which in turn aids in establishing the geometry of the complex (e.g., distinguishing between high-spin octahedral and square planar Ni(II) complexes). nih.govnih.gov

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules. bu.edu.egakjournals.comnih.gov

Molar Conductivity Measurements: These measurements, typically done in solvents like DMF or DMSO, indicate whether the complexes are electrolytic or non-electrolytic in nature. biointerfaceresearch.comnih.gov

The table below highlights key IR spectral bands used in characterization.

| Functional Group | Free Ligand (cm⁻¹) | In Complex (cm⁻¹) | Implication | Reference |

| ν(O-H) of oxime | ~2904 (broad) | Disappears or shifts | Deprotonation and coordination via oxygen | akjournals.com |

| ν(N-H) of indole (B1671886) | ~3184 | Shifts | Potential involvement in H-bonding | akjournals.com |

| ν(C=O) of isatin | ~1714 | Shifts | Coordination via carbonyl oxygen | akjournals.com |

| ν(C=N) of oxime | Varies | Shifts to lower frequency | Coordination via oxime nitrogen | bu.edu.egbiointerfaceresearch.com |

| ν(N-O) of oxime | ~1026 | Shifts | Coordination involves the oxime group | akjournals.com |

Theoretical and Computational Studies of Metal Coordination

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for complementing experimental data and providing deeper insights into the electronic structure, stability, and bonding of this compound metal complexes.

Computational studies allow for the prediction of various properties of the metal complexes before or alongside their synthesis.

Electronic Features: These studies provide detailed information about the electronic nature of the complexes. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between HOMO and LUMO helps in understanding the charge transfer interactions within the molecule and its chemical reactivity. semanticscholar.orgtandfonline.com

DFT has been successfully applied to study isatin-based metal complexes, including those with oxime functionalities.

Geometry Optimization: DFT calculations, often using functionals like B3LYP, are employed to predict the three-dimensional structures of the complexes. semanticscholar.orgmdpi.com The calculated geometries can then be compared with experimental data (e.g., from X-ray crystallography) to validate the theoretical model. In many cases, DFT has accurately predicted octahedral or tetrahedral geometries, consistent with experimental findings from spectral and magnetic studies. nih.govmdpi.com

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. This comparison aids in the assignment of spectral bands and confirms the coordination modes of the ligand. researchgate.net

Quantum Chemical Parameters: DFT allows for the calculation of various quantum chemical parameters, such as atomic charges, chemical potential, and hardness. These parameters help in understanding the distribution of electron density upon complexation and the nature of the metal-ligand bond. semanticscholar.org The B3LYP functional, combined with basis sets like LANL2DZ for the metal ions, has proven effective for achieving satisfactory results for transition metal complexes at a reasonable computational cost. semanticscholar.orgmdpi.com

Applications of this compound Metal Complexes in Chemical Catalysis

Metal complexes derived from this compound and its related Schiff bases have emerged as versatile catalysts in a variety of organic transformations. The coordination of the isatin-based ligand to a metal center can create a catalytically active species capable of facilitating reactions with high efficiency and selectivity. Research has particularly focused on oxidation, reduction, and carbon-carbon bond-forming reactions.

One significant area of application is in oxidation reactions. For instance, iron(II) complexes of isatin hydrazone derivatives have proven to be effective catalysts for the oxidation of alcohols. doi.org The catalytic efficiency of these complexes is influenced by their polarity; variations in the ligand structure, such as the inclusion of polar or nonpolar groups, can control the catalytic action. doi.org Similarly, mixed ligand-metal complexes involving isatin have been utilized for the oxidation of cyclohexane using hydrogen peroxide as an environmentally friendly oxidant. researchgate.net In one study, a zinc complex demonstrated notable catalytic activity in this reaction. researchgate.net

Beyond oxidation, these complexes are active in coupling reactions, which are fundamental to synthetic organic chemistry. A palladium-isatin-Schiff base complex supported on graphene oxide has been developed as a catalyst for the Sonogashira cross-coupling reaction. This heterogeneous catalyst design allows for easier separation and recycling, adding to its practical utility. Furthermore, palladium-catalyzed asymmetric allylic amination of allylic esters has been successfully carried out using isatin derivatives as nucleophiles, leading to chiral products with good to high enantioselectivity. beilstein-journals.org Another notable application is the diastereospecific and enantioselective alleno-aldol reaction between isatins and allenic esters, facilitated by a metal complex catalyst, to produce complex carbinol-allenoates. irapa.org

| Reaction Type | Catalyst System | Substrate | Product | Key Finding |

|---|---|---|---|---|

| Alcohol Oxidation | Iron(II) complexes of isatin hydrazone derivatives | Primary and secondary alcohols | Aldehydes and ketones | Catalytic action is controlled by the polarity of the Fe²⁺-complexes. doi.org |

| Cyclohexane Oxidation | Zinc(II) mixed ligand complex containing isatin | Cyclohexane | Cyclohexanol and Cyclohexanone | The zinc complex exhibited good catalytic activity using H₂O₂ as an oxidant. researchgate.net |

| Sonogashira Cross-Coupling | Pd-Isatin-Schiff base complex on graphene oxide | Aryl halides and terminal alkynes | Disubstituted alkynes | Demonstrates the use of a supported catalyst for C-C bond formation. dntb.gov.ua |

| Asymmetric Allylic Amination | Palladium complex with a chiral ligand | Allylic esters and isatin derivatives | N-allylated isatins | Achieves high enantioselectivity (up to 95% ee). beilstein-journals.org |

Role of Metal-Ligand Interactions in Modulating Biological Activity

The coordination of metal ions to this compound and its derivatives, such as Schiff bases and hydrazones, significantly influences their biological properties. It is a widely observed phenomenon that the resulting metal complexes exhibit enhanced biological activity—including antibacterial, antifungal, and anticancer effects—compared to the free, uncomplexed ligand. researchgate.nettandfonline.commdpi.comsemanticscholar.org This enhancement is attributed to the changes in structure, electronics, and lipophilicity that occur upon complexation.

The nature of the metal ion plays a crucial role in determining the extent and spectrum of biological activity. For example, in studies involving isatin-derived sulfonamides, zinc(II) complexes were found to be the most potent against various bacterial and fungal strains when compared to cobalt(II), nickel(II), and copper(II) analogues. nih.gov In other systems, copper(II) and cobalt(II) complexes of isatin-based ligands have shown superior cytotoxic activity against cancer cell lines compared to their zinc(II) and nickel(II) counterparts. tandfonline.comresearchgate.net This metal-dependent activity suggests that factors like the metal's ionic radius, charge density, and preferred coordination geometry are key determinants of the biological outcome.

The interaction between the metal and the isatin-based ligand involves specific donor atoms, which stabilizes the complex and modifies its electronic properties. Spectral analyses confirm that coordination often occurs through the azomethine nitrogen and a deprotonated oxygen atom (from a phenolic or carbonyl group) of the ligand. researchgate.netchemmethod.commdpi.com This chelation process is critical for the enhanced biological activity. According to chelation theory, complexation reduces the polarity of the metal ion, which in turn increases the lipophilicity of the entire complex. This increased lipid solubility allows the complex to more easily penetrate the lipid membranes of microorganisms, thereby increasing its bioavailability and efficacy.

Biological Activities and Pharmacological Research of Isatin 3 Oxime and Its Derivatives

Research on Anticancer Potential

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, with their anticancer properties being among the most extensively investigated. scispace.com The versatility of the isatin scaffold allows for the creation of a large number of structurally diverse compounds with the potential to interact with various intracellular targets, thereby inhibiting cancer cell proliferation and tumor growth. scispace.com

In Vitro Cytotoxicity Studies Across Diverse Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic effects of isatin-3-oxime and its derivatives against a variety of human cancer cell lines. These studies are crucial for the initial screening and identification of compounds with potential therapeutic value.

Novel this compound-based hydroxamic acids have shown strong cytotoxicity, with low IC50 values (<10 µM) against different tumor cell lines. nih.gov For instance, certain derivatives exhibited potent cytotoxicity against five cancer cell lines with IC50 values as low as 0.08 μM. nih.gov

Studies on N-alkylindole-isatin derivatives revealed their effectiveness against colon HCT-116 cells, as well as non-small cell lung cancer A-549 and triple-negative breast cancer MDA-MB-231 cell lines. tandfonline.com Similarly, a series of 5′H-spiro[indoline-3,4′-pyrrolo[1,2-a]quinoxalin]-2-ones, derived from isatin, displayed moderate to good antiproliferative activities, with the most promising compound showing significant activity against human prostate cancer (DU-145) with an IC50 of 1.16 μM. nih.gov

Furthermore, isatin-triazole hybrids have demonstrated moderate to good antiproliferative activities with selectivity against MGC-803 human gastric cancer cells. nih.gov The cytotoxic effects of various multi-substituted isatin derivatives have been evaluated against human leukemia (K562), human hepatoma (HepG2), and human colon cancer (HT-29) cells, with some compounds exhibiting high inhibitory activity with IC50 values of 1.75, 3.20, and 4.17 µM, respectively. semanticscholar.org

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Cancer Cell Line | Cell Line Full Name | Derivative Type | Observed IC50/GI50 Values (µM) | Reference |

|---|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Plastoquinone analogue (AQ-12) | 6.06 ± 3.09 | nih.gov |

| HCT-116 | Colorectal Carcinoma | Plastoquinone analogue (AQ-12) | 5.11 ± 2.14 | nih.gov |

| HepG2 | Hepatocellular Carcinoma | Multi-substituted isatin | 3.20 | semanticscholar.org |

| MGC-803 | Human Gastric Cancer | Isatin-triazole hybrid | 9.78 | nih.gov |

| DU145 | Prostate Carcinoma | Spiro[indoline-3,4′-pyrrolo[1,2-a]quinoxalin]-2-one | 1.16 | nih.gov |

| A549 | Lung Carcinoma | N-alkylindole-isatin derivative | 9.2 ± 0.78 | tandfonline.com |

Mechanistic Pathways of Anticancer Action

The anticancer effects of this compound and its derivatives are attributed to their ability to interfere with various cellular processes that are critical for cancer cell survival and proliferation.

A key mechanism by which isatin derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. mdpi.com For example, Indirubin-3′-oxime has been shown to possess an apoptotic effect by disrupting cell cycle phases, leading to arrest in the G2/M phase. tandfonline.com

Studies on N-alkylindole-isatin hybrids have demonstrated that they can significantly arrest the cell cycle of T-47D breast cancer cells at the G2/M phase. tandfonline.com This arrest is often a precursor to apoptosis, as evidenced by an increase in the sub-G1 cell population, which is a hallmark of apoptotic cells. tandfonline.comnih.gov The induction of G2/M phase arrest can be mediated by the downregulation of checkpoint proteins like cyclin B1. nih.gov

The PI3K/Akt/mTOR and MAPK signaling pathways are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a common feature of many cancers. nih.govwikipedia.org The PI3K/Akt/mTOR pathway, in particular, plays a key role in cell survival by inhibiting apoptosis-related genes. nih.gov This pathway can be activated by various growth factors and receptors, leading to the activation of Akt, which in turn activates mTOR and other downstream effectors that promote cell growth and proliferation. cellsignal.comresearchgate.net

Isatin derivatives can exert their anticancer effects by modulating these pathways. For instance, the inactivation of the PI3K/Akt signaling pathway has been linked to the induction of apoptosis and G2/M cell cycle arrest in cancer cells. mdpi.com

Histone deacetylases (HDACs) are enzymes that play a critical role in chromatin remodeling and gene expression. frontiersin.org By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, which represses the transcription of genes, including tumor suppressor genes. nih.gov HDAC inhibitors can reverse this process, leading to the re-expression of these genes and subsequent inhibition of tumor growth. wikipedia.org

Novel this compound-based hydroxamic acids have been designed and investigated as HDAC inhibitors. nih.govnih.gov These compounds have shown the ability to inhibit histone-H3 and histone-H4 deacetylation and exhibit potent cytotoxicity against various cancer cell lines. nih.gov Some of these derivatives have demonstrated HDAC1 selectivity, which is a desirable trait for developing more targeted cancer therapies. nih.gov

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is often implicated in cancer development and progression. Isatin derivatives have been found to inhibit a variety of kinases, contributing to their anticancer activity.

VEGFR-2, EGFR, FLT3: Isatin derivatives have been investigated as inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and FMS-like tyrosine kinase-3 (FLT3), which are involved in angiogenesis and cell proliferation. nih.gov

CDK: Indirubin-3′-oxime has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs) such as CDK1, CDK2, and CDK5, which are essential for cell cycle progression. tandfonline.com

GSK3: Glycogen Synthase Kinase-3 (GSK-3) is another serine/threonine kinase that has been implicated in cancer. researchgate.net It is a versatile kinase with a large number of substrates and is involved in various cellular processes. nih.gov

c-Src, MARK4, Polo-like Kinase 1: The search for novel anticancer agents has also led to the investigation of isatin derivatives as inhibitors of other kinases like c-Src, MARK4, and Polo-like Kinase 1.

Investigation of Antiviral Properties

In Vivo Antiviral Models

Research into the antiviral properties of isatin derivatives has extended to in vivo studies, providing crucial data on their efficacy within a living organism. In one such study, an isatin derivative, compound 10e, was evaluated in a mouse model. The mice were challenged with a lethal dose (LD50) of the Japanese Encephalitis Virus (JEV). The administration of compound 10e at a 500 mg/kg dose resulted in the complete inhibition of viral replication, which successfully prevented mortality in the test subjects. nih.gov Further investigation into the mechanism suggested that the compound may act by inhibiting the translation of early viral proteins. nih.gov This particular compound, however, did not show activity against the Dengue virus (DENV-2). nih.gov These findings underscore the potential of isatin oximes and their derivatives as viable leads for the development of potent antiviral drugs, particularly against flaviviruses like JEV and West Nile Virus (WNV). nih.gov

Analysis of Antimicrobial and Antitubercular Activities

This compound and its related derivatives have been a significant focus of antimicrobial research due to their broad-spectrum activity. eurekaselect.com The isatin scaffold is considered a promising pharmacophore for developing novel agents to combat various microbial infections, including those caused by drug-resistant pathogens. eurekaselect.comresearchgate.net Extensive studies have demonstrated their effectiveness against a wide range of bacteria, fungi, and mycobacteria.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of isatin have consistently demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. ekb.eg

Activity against Gram-Positive Bacteria: Numerous studies have highlighted the potency of isatin derivatives against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis.

Isatin-3-hydrazone derivatives bearing ammonium fragments have shown high antimicrobial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. mdpi.com

Isatin β-thiosemicarbazones derivatives also displayed potent activity, with one compound showing a Minimum Inhibitory Concentration (MIC) of 0.78 mg/L for both MRSA and B. subtilis. amazonaws.com

In a separate study, isatin–quinoline conjugates exhibited significant biocidal activity, with MIC values lower than the first-line drugs chloramphenicol and ampicillin. nih.gov

Certain Schiff base derivatives of isatin proved to be more potent against Gram-positive bacteria than Gram-negative ones. nih.gov One such compound displayed higher antimicrobial activity than the standard drug Amoxicillin against S. aureus at a concentration of 16 μg/mL. nih.gov

Activity against Gram-Negative Bacteria: The efficacy of these compounds extends to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

A synthesized Schiff base derivative , compound 3c, showed greater activity than Amoxicillin against E. coli at a low concentration of 1 μg/mL. nih.gov

Other derivatives have shown significant activity against P. aeruginosa and Salmonella typhi. nih.gov For instance, one compound was highly active against S. typhi, displaying a larger growth inhibition zone than the standard drug. nih.gov

The antibacterial effectiveness can be influenced by the nature of substituents on the isatin ring. It has been observed that compounds with electron-withdrawing groups such as bromo, fluoro, and nitro tend to exhibit stronger bacterial suppression. ijcmas.com

| Derivative Type | Bacterial Strain | Observed Activity (MIC/Inhibition Zone) | Reference |

| Isatin-3-hydrazone | Staphylococcus aureus (incl. MRSA) | High activity, MIC 2-4 times better than norfloxacin | mdpi.com |

| Isatin β-thiosemicarbazone | MRSA, Bacillus subtilis | MIC = 0.78 mg/L | amazonaws.com |

| Isatin–quinoline conjugate | MRSA, Streptococcus mutans | Lower MIC than chloramphenicol and ampicillin | nih.gov |

| Isatin Schiff Base (3c) | Staphylococcus aureus | Higher activity than Amoxicillin at 16 μg/mL | nih.gov |

| Isatin Schiff Base (3c) | Escherichia coli | Higher activity than Amoxicillin at 1 μg/mL | nih.gov |

| Isatin Schiff Base (4b) | Salmonella typhi | Greater growth inhibition zone than standard drug | nih.gov |

Antifungal Potential

The antifungal properties of isatin derivatives have been evaluated against a variety of fungal pathogens. Research has shown that these compounds can exhibit significant mycelium inhibition against several fungi. researchgate.net

Studies on isatin amines and hydrazones revealed potent activity against multiple fungal cultures. One amine derivative, compound 3a, exhibited 90% inhibition against Microsporum canis and 70% against Trichophyton longifusus. nih.gov A hydrazone derivative, compound 4b, showed 90% inhibition against Aspergillus flavus. nih.gov

Other research highlighted that certain isatin derivatives demonstrated significant antifungal activity against Aspergillus niger, comparable to the standard drug fluconazole. amazonaws.com

The antifungal potential has also been tested against significant rice fungi, where a derivative, 3-(2-Oxo-2-phenylethylidene)indolin-2-one, showed notable mycelium inhibition against Helminthosporium oryzae, Rhizoctonia solani, and Fusarium moniliforme. researchgate.net

| Derivative | Fungal Strain | Observed Activity (% Inhibition) | Reference |

| Isatin Amine (3a) | Microsporum canis | 90% | nih.gov |

| Isatin Amine (3a) | Trichophyton longifusus | 70% | nih.gov |

| Isatin Hydrazone (4b) | Aspergillus flavus | 90% | nih.gov |

| Isatin Derivative | Aspergillus niger | Significant activity (MIC = 31.25 µg/mL) | amazonaws.com |

| 3-(2-Oxo-2-phenylethylidene) indolin-2-one | Helminthosporium oryzae, Rhizoctonia solani, Fusarium moniliforme | Significant mycelium inhibition | researchgate.net |

Antitubercular Activity against Mycobacterium tuberculosis

Isatin derivatives have emerged as a critical area of research in the search for new treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis. researchgate.net Numerous isatin-based compounds have been synthesized and tested for their potential against both drug-susceptible and drug-resistant strains. researchgate.netderpharmachemica.com

Isoniazid-isatin hydrazone derivatives have shown particularly high efficacy. One study reported a derivative (compound 7) with a minimum inhibitory concentration (MIC) of 0.017 mM against the H37Rv strain of M. tuberculosis, which is lower than that of the frontline drug rifampicin (MIC 0.048 mM). wu.ac.th

A series of isatin oxime ether-tethered aryl 1H-1,2,3-triazole hybrids were synthesized and evaluated, with eight compounds demonstrating good MIC values ranging from 0.78 to 6.25 μg/mL against the H37Rv strain. rsc.org These potent compounds also exhibited low cytotoxicity, indicating a favorable selectivity index. rsc.org

Evaluation of a large library of Schiff bases of isatin derivatives identified ten compounds with promising activity against the wild-type strain, with MIC values ranging from 0.156 to 10 µg/mL. derpharmachemica.com One of these derivatives, D8, not only showed enhanced activity against a streptomycin-resistant strain but was also four times more active than rifampin against an ofloxacin-resistant strain. derpharmachemica.com

| Derivative Type | M. tuberculosis Strain | Observed Activity (MIC) | Reference |

| Isoniazid-isatin hydrazone (Compound 7) | H37Rv | 0.017 mM | wu.ac.th |

| Isatin oxime ether-triazole hybrid (Compound 5d) | H37Rv | 0.78 μg/mL | rsc.org |

| Isatin oxime ether-triazole hybrid (Compound 5e, 5h) | H37Rv | 1.56 μg/mL | rsc.org |

| Isatin Schiff Base (D8) | Wild-type, Streptomycin-resistant, Ofloxacin-resistant | 0.156 - 10 µg/mL; Enhanced activity against resistant strains | derpharmachemica.com |

Role of Metal Complexation in Enhancing Antimicrobial Effects

The antimicrobial potency of isatin-derived compounds can be significantly enhanced through complexation with metal ions. This strategy involves the formation of metal-antibiotic complexes that can exhibit synergistic effects, leading to increased biological activity. nih.gov Studies on isatin-derived compounds screened for antibacterial and antifungal activity have shown that their efficacy increased in most cases upon complexation with metal ions. researchgate.net This enhancement is believed to occur because chelation can make the ligand a more powerful and potent bioactive agent. The metal complex may possess different properties than the free ligand, such as improved cell permeability and modified binding interactions with microbial targets. nih.gov

Research into Anticonvulsant and Neuroprotective Effects

Beyond their antimicrobial applications, isatin and its derivatives have been investigated for their effects on the central nervous system, showing potential as both anticonvulsant and neuroprotective agents. researchgate.net

Anticonvulsant Activity: Early research identified anticonvulsant properties in hydrazones, Schiff, and Mannich bases of isatin derivatives. ekb.eg These findings have spurred further investigation into the isatin scaffold as a source for new antiepileptic drugs. researchgate.net

Neuroprotective Effects: More recent studies have focused on tricyclic isatin oximes , which have demonstrated potential as anti-inflammatory drugs with neuroprotective capabilities. nih.gov Certain oxime derivatives were found to inhibit the production of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF in human monocytic cells. nih.gov Since neuroinflammation is a key factor in the progression of many neurodegenerative diseases, the ability of these compounds to suppress inflammatory responses suggests a therapeutic potential. The mechanism for these effects is linked to their ability to act as kinase inhibitors, with one potent derivative showing high binding affinity for several kinases, including DYRK1A and PIM1, which are implicated in neurodegenerative processes. nih.gov

Evaluation of Anticonvulsant Efficacy (e.g., Maximal Electroshock Model)

The therapeutic potential of isatin derivatives in the management of epilepsy has been a subject of intensive research, with studies focusing on their efficacy in established experimental seizure models. sciepub.comsciepub.com The maximal electroshock (MES) induced seizure test is a widely utilized model to screen for anticonvulsant activity, particularly for compounds that may be effective against generalized tonic-clonic seizures. mdpi.comnih.gov In this model, an electrical stimulus is applied to induce a characteristic sequence of convulsive behaviors, including tonic hind limb extension. The ability of a test compound to prevent or reduce the duration of this phase is a key indicator of its anticonvulsant potential.

Research into a series of isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazones demonstrated significant anticonvulsant effects in the MES model. sciepub.comsciepub.com Several derivatives, notably compounds identified as Ib, Ie, Ih, and Ii in the study, showed a marked reduction in the various phases of epileptic seizures when compared to control groups. sciepub.com This activity is thought to be linked to the modulation of neurotransmitter systems. Further investigation revealed that the isatin derivatives that proved effective in the MES convulsion model also produced a significant increase in the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. sciepub.comsciepub.com A decrease in brain GABA levels is associated with convulsions, and the ability of these compounds to elevate GABA suggests a potential mechanism for their anticonvulsant action. sciepub.com

The structural features of the isatin derivatives play a crucial role in their activity. For instance, the presence of a methyl group on the isatin ring and a chlorine substitution on an associated phenyl ring (compound Ie) was found to be particularly effective in the MES model, highlighting the importance of lipophilic characteristics for this type of anticonvulsant activity. sciepub.com

Table 1: Anticonvulsant Activity of Select Isatin Derivatives in the MES Model This table is based on findings reported for isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazones.

| Compound | Key Structural Feature | Anticonvulsant Activity in MES Model | Effect on Brain GABA Levels |

| Ib | 5-H, 2-Cl Phenyl | Significant | Significant Increase |

| Ie | 5-CH₃, 4-Cl Phenyl | Significant | Significant Increase |

| Ih | 5-Cl, 2-Cl Phenyl | Significant | Significant Increase |

| Ii | 5-Cl, 4-Cl Phenyl | Significant | Significant Increase |

| Ij | 5-Cl, 4-OH Phenyl | Significant | Not Reported |

| Source: Adapted from Eggadi, V., et al., 2013. sciepub.comsciepub.com |

Cholinesterase Reactivation in Organophosphate Poisoning

Organophosphorus (OP) compounds, found in pesticides and nerve agents, exert their toxicity by inhibiting acetylcholinesterase (AChE), a critical enzyme for nerve function. nih.govmdpi.com This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a hypercholinergic crisis that can be fatal. nih.govnih.gov The standard treatment involves the use of oximes, which are strong nucleophiles capable of reactivating the phosphorylated AChE. nih.govresearchgate.net

Research has identified this compound as a potential scaffold for developing new AChE reactivators. nih.govdntb.gov.ua In vitro studies have shown that this compound itself can reactivate, to some extent, Electrophorus eel AChE (EeAChE) that has been inhibited by organophosphates like paraoxon (PXN) and N-ethyl-N'-(1,2,2-trimethylpropyl)phosphorodiamidic acid (NEMP). nih.gov This initial finding prompted the design and synthesis of novel isatin derivatives, specifically hybrids linking the isatin scaffold to a pyridinium 4-oxime moiety. nih.gov

These new isatin-pyridine oxime hybrids were tested for their ability to reactivate AChE inhibited by paraoxon. The results showed that several of these compounds exhibited reactivation percentages comparable to, and in some cases exceeding, the standard antidote pralidoxime (2-PAM). nih.gov For example, at a concentration of 100 µM, compounds 13c and 13e demonstrated higher reactivation percentages than 2-PAM against paraoxon-inhibited AChE. nih.gov These findings suggest that isatin derivatives represent a promising strategy for the treatment of organophosphate poisoning. nih.gov

Table 2: In Vitro Reactivation of Paraoxon-Inhibited Acetylcholinesterase (AChE)

| Compound | Reactivation at 10 µM (%) | Reactivation at 100 µM (%) |

| Pralidoxime (2-PAM) | 28.5 ± 0.9 | 36.6 ± 2.6 |

| 13a | 10.1 ± 1.1 | 18.0 ± 1.2 |

| 13b | 31.6 ± 1.0 | 36.3 ± 1.0 |

| 13c | 29.5 ± 0.4 | 45.4 ± 1.4 |

| 13d | 34.0 ± 1.8 | 27.6 ± 0.6 |

| 13e | 24.9 ± 1.4 | 42.4 ± 1.0 |

| Source: Adapted from Costa, J., et al., 2021. nih.gov |

Neuroprotective Mechanisms and Applications in Neurodegenerative Disorders

Isatin and its derivatives have demonstrated significant neuroprotective potential, which is attributed to their interaction with multiple cellular targets and pathways implicated in neurodegeneration. researchgate.net Neuroinflammation, driven by overactivated microglia, is a critical factor in the progression of disorders like Alzheimer's and Parkinson's disease. mdpi.com Chronically activated microglia release pro-inflammatory cytokines and nitric oxide, contributing to neuronal damage. mdpi.com

Research has shown that isatin derivatives can exert potent anti-neuroinflammatory effects. In studies using activated microglia cell models, specific isatin derivatives significantly reduced the release of key inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.com This modulation of the microglial response represents a key neuroprotective strategy. mdpi.com

Furthermore, certain tricyclic isatin oximes have been identified as potent inhibitors of various protein kinases. nih.govnih.gov One notable target is the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is involved in the pathology of neurodegenerative diseases. nih.govnih.gov By inhibiting such kinases, these compounds can interfere with the signaling cascades that lead to neuronal dysfunction and death. The ability to combine anti-inflammatory activity with kinase inhibition makes tricyclic isatin oximes potential candidates for developing drugs to treat neurodegenerative diseases. nih.govnih.gov The neuroprotective effects of isatin are believed to be mediated through its interaction with a wide array of isatin-binding proteins, many of which are associated with neurodegenerative pathology. researchgate.net

Other Pharmacological Research Areas

Anti-inflammatory Research

Beyond their specific role in neuroinflammation, this compound and its derivatives exhibit broad anti-inflammatory properties. mdpi.comnih.govnih.gov These compounds have been shown to interfere with key inflammatory pathways in various cell types. A study on tricyclic isatin oximes demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in human monocytic cells. nih.govnih.gov

Specifically, these compounds were effective at inhibiting the activation of nuclear factor-κB/activating protein 1 (NF-κB/AP-1), a crucial transcriptional regulator of inflammatory genes. nih.govresearchgate.net This resulted in a dose-dependent reduction in the production of several pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor (TNF), IL-1α, IL-1β, and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.gov The IC₅₀ values for the inhibition of IL-6 production were in the micromolar range, indicating significant potency. nih.govnih.gov Other research using animal models, such as the carrageenan-induced paw edema test, has also confirmed the anti-inflammatory activity of isatin derivatives, showing a significant reduction in edema, leukocyte migration, and vascular permeability. researchgate.net

Table 3: Inhibition of LPS-Induced Inflammatory Markers by Tricyclic Isatin Oximes

| Compound | Inhibition of NF-κB/AP-1 (IC₅₀, µM) | Inhibition of IL-6 Production (IC₅₀, µM) |

| 5a | 10.7 ± 1.1 | 1.8 ± 0.3 |

| 5d (NS-102) | 1.3 ± 0.1 | 1.3 ± 0.1 |

| Source: Adapted from Lahtela-Kakkonen, M., et al., 2021. nih.govnih.gov |

Antidiabetic Potential (e.g., Aldose Reductase Inhibition)

The development of chronic complications in diabetes mellitus, such as neuropathy, retinopathy, and cataracts, is strongly linked to the polyol pathway of glucose metabolism. researchgate.neteurekaselect.com The first and rate-limiting enzyme in this pathway is aldose reductase (ALR2), which converts excess glucose to sorbitol under hyperglycemic conditions. researchgate.netnih.gov The accumulation of sorbitol leads to osmotic stress and cellular damage. researchgate.net Therefore, inhibiting aldose reductase is a promising therapeutic strategy for preventing or slowing the progression of diabetic complications. researchgate.netresearchgate.net

Isatin has been successfully employed as a molecular scaffold to design potent aldose reductase inhibitors (ARIs). researchgate.net A study focused on synthesizing and evaluating two series of isatin derivatives found that most of the new compounds exhibited excellent inhibitory activity against ALR2, with IC₅₀ values in the submicromolar range. researchgate.net The most effective compound identified, (E)-2-(5-(4-methoxystyryl)-2,3-dioxoindolin-1-yl) acetic acid (9g), displayed an exceptionally low IC₅₀ value of 0.015 µM. researchgate.net

Structure-activity relationship studies revealed that the presence of an acetic acid group at the N1 position and a styryl side chain at the C5 position of the isatin ring were key features for high inhibitory activity. researchgate.net These findings highlight the potential of isatin-based compounds as leads for the development of new therapeutic agents for managing diabetic complications. researchgate.net

Table 4: Aldose Reductase (ALR2) Inhibitory Activity of Select Isatin Derivatives

| Compound | ALR2 Inhibition (IC₅₀, µM) |

| 9a | 0.088 ± 0.003 |

| 9b | 0.12 ± 0.01 |

| 9c | 0.056 ± 0.002 |

| 9d | 0.046 ± 0.001 |

| 9e | 0.061 ± 0.002 |

| 9f | 0.038 ± 0.001 |

| 9g | 0.015 ± 0.001 |

| 9h | 0.021 ± 0.001 |

| Source: Adapted from Liu, H., et al., 2018. researchgate.net |

Computational Chemistry and Molecular Modeling Studies

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

In silico methods are instrumental in defining the relationship between the chemical structure of Isatin-3-oxime derivatives and their biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling have been pivotal in identifying key molecular features that govern their therapeutic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are employed to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. For isatin (B1672199) derivatives, QSAR models have been developed to predict their inhibitory activity against various biological targets. These models are built using descriptors that quantify steric, electronic, and hydrophobic properties of the molecules.

For instance, 3D-QSAR studies on isatin sulfonamide analogues as caspase-3 inhibitors have utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). These studies revealed that steric, electrostatic, and hydrophobic interactions are significant contributors to the binding affinity. The resulting models demonstrated high correlation and predictive power, underscoring their utility in the design of new potent caspase-3 ligands bohrium.com. In other research, QSAR models for isatin and indole-based compounds as inhibitors of SARS CoV 3CLpro have been successfully developed using Monte Carlo optimization, showing a high degree of reliability and robustness dntb.gov.ua. Such computational models help in understanding how modifications to the isatin scaffold, including the introduction or alteration of the oxime group, can influence activity.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The isatin moiety is recognized as a "privileged building block" in drug discovery, and its derivatives have been the subject of pharmacophore-based design researchgate.net. The 1,2,3-triazole ring, often combined with the isatin core, is another major pharmacophore system used in designing hybrid molecules researchgate.net.

The core structure of this compound, featuring a hydrogen bond donor (N-H of the indole (B1671886) ring and O-H of the oxime), a hydrogen bond acceptor (carbonyl oxygen and oxime nitrogen), and an aromatic ring system, provides a versatile scaffold for designing compounds that can interact with diverse biological targets. Ligand-based drug design often starts with a known active molecule, such as this compound, to build a pharmacophore model that guides the design of new derivatives with potentially improved activity. This approach leverages the structural information of active compounds to predict the activity of new, untested molecules.

Molecular Docking Investigations of Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how this compound and its derivatives interact with the active sites of enzymes and receptors at a molecular level.

Enzyme Active Site Binding

Docking studies have provided detailed insights into the binding modes of this compound derivatives with various enzymes, revealing key interactions that are crucial for their inhibitory or reactivation potential.

Acetylcholinesterase (AChE): this compound has been identified as a potential reactivator for acetylcholinesterase inhibited by organophosphates Current time information in Edmonton, CA.. Molecular docking studies have shown that this compound can fit within the active site of AChE Current time information in Edmonton, CA.. In silico studies have guided the design of isatin-pyridine oxime hybrids, where the isatin moiety interacts with the peripheral anionic site (PAS) of AChE, while the pyridinium oxime portion engages with the catalytic anionic site (CAS) to displace the inhibiting phosphate group nih.gov.

Histone Deacetylases (HDACs): Isatin-3'-oxime-based hydroxamic acids have been designed as potent HDAC inhibitors. Docking studies revealed that these compounds bind with high affinity to the active sites of HDAC2 and HDAC8, suggesting that the isatin moiety is a promising scaffold for developing novel anticancer agents targeting these enzymes mu-varna.bg.

Kinases: Tricyclic isatin oxime derivatives have demonstrated high binding affinity for several kinases nih.gov. Molecular modeling has elucidated the binding modes of these compounds within the catalytic sites of targets like DYRK1A and PIM1 uobaghdad.edu.iq. Docking poses show that the oxime's hydroxyl group and the amide oxygen of the isatin core form critical hydrogen bonds with key amino acid residues such as Lys188 and Asp307 in the DYRK1A binding site uobaghdad.edu.iq. Similarly, isatin-hydrazones have been shown to be competitive inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2 by interacting with the hinge region and DFG motif of the ATP binding site doaj.org.

Fungal Cytochrome P450: The enzyme lanosterol 14-α-demethylase (CYP51), a fungal cytochrome P450, is a major target for antifungal drugs. Molecular docking studies have been performed on various isatin hybrids to evaluate their potential as antifungal agents uobaghdad.edu.iqnih.gov. Notably, in a study designing novel melatonin and isatin-based azole derivatives, an oxime-substituted isatin derivative demonstrated the most significant ability to block the active site of the target enzyme, highlighting the importance of the oxime functional group for this activity researchgate.net.

Receptor-Ligand Interactions and Binding Affinities

Computational studies provide precise details about the non-covalent interactions that stabilize the complex formed between this compound derivatives and their biological targets. These interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking. The strength of these interactions is often quantified by binding affinity or docking scores.

For example, the docking of tricyclic isatin oxime derivative 5d into the DYRK1A kinase binding site revealed strong anchoring through hydrogen bonds with Asp307 and Lys188 uobaghdad.edu.iq. In another study, isatin-hydrazone derivatives showed binding mechanisms involving hydrogen bonds with key residues like Cys694 in the FLT-3 kinase domain, along with multiple π-alkyl interactions doaj.org. The calculated binding free energies for isatin sulfonamide derivatives with the EGFR active site ranged from -19.21 to -21.74 Kcal/mol, indicating favorable and stable binding researchgate.net.

Below is a table summarizing the molecular docking results for various this compound derivatives with different enzyme targets.

| Compound/Derivative | Target Enzyme | Binding Energy / Docking Score | Key Interacting Residues |

|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | - | Interacts with peripheral and catalytic anionic sites nih.gov |

| Isatin-3'-oxime Hydroxamic Acid (3a) | Histone Deacetylase 8 (HDAC8) | High Binding Affinity | Binds to the active site mu-varna.bg |

| Tricyclic Isatin Oxime (5d) | DYRK1A Kinase | Kd = 0.435 µM | Asp307, Lys188 uobaghdad.edu.iq |

| Tricyclic Isatin Oxime (5a) | DYRK1A Kinase | Kd = 0.85 µM | Lys188, Glu203, Asp307 uobaghdad.edu.iq |

| Tricyclic Isatin Oxime (5d) | PIM1 Kinase | Kd = 0.122 µM | - |

| Isatin Sulfonamide (3a) | EGFR Tyrosine Kinase | -21.74 Kcal/mol | - |

| Isatin-Hydrazone (1) | VEGFR-2 Kinase | IC50 = 0.232 µM | Asp1046 (DFG motif) doaj.org |

| Isatin-Hydrazone (1) | FLT-3 Kinase | IC50 = 1.535 µM | Cys694, Tyr693, Leu616 doaj.org |

| Oxime-substituted Isatin-Azole | Fungal CYP51 | -11.6 Kcal/mol | Blocks active site researchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. These methods provide insights into the molecular structure, orbital energies (HOMO and LUMO), electrostatic potential, and reactivity descriptors.

DFT calculations have been used to compute the quantum chemical properties of isatin derivatives to establish a basis for QSAR models uobaghdad.edu.iq. Such studies help in understanding the electronic aspects of how these molecules interact with biological targets. For example, quantum mechanical methods have been used to estimate the individual ligand-residue interaction energies for an isatin Schiff base docked into the active site of the VEGFR-2 receptor nih.gov. These calculations can reveal the nature of the binding, such as the contribution of electrostatic versus dispersion forces, and can help to refine docking results. Furthermore, DFT has been employed to analyze the electronic properties of isatin derivatives to identify potential antifungal agents that could inhibit the sterol 14-alpha demethylase of black fungus.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions (e.g., HOMO/LUMO Analysis)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating the electron density, DFT can predict various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is an important parameter for determining the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. irjweb.com

In the context of this compound and its derivatives, DFT calculations are employed to understand their electronic properties and to predict their reactivity. For instance, in silico studies of isatin-pyridine oxime hybrids have been conducted to assess their potential as reactivators for acetylcholinesterase. nih.gov These studies often involve the calculation of various quantum chemical descriptors, which are derived from the electronic structure of the molecule.

Key Reactivity Descriptors Derived from DFT Calculations:

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. irjweb.com |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. irjweb.com |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates the ease of charge transfer. |

| Electrophilicity Index (ω) | μ2/(2η) where μ = -χ | Measures the propensity of a species to accept electrons. |

This table is interactive. You can sort the data by clicking on the column headers.

DFT studies on various isatin derivatives have shown that substitutions on the isatin ring can significantly influence the HOMO and LUMO energies and, consequently, the reactivity of the molecule. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution and the frontier orbital energies, which in turn can affect the molecule's biological activity. These computational insights are invaluable for designing new this compound derivatives with enhanced therapeutic properties.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are instrumental in understanding the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. These simulations provide detailed information about the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key intermolecular interactions that govern the binding affinity. uni-muenchen.denih.gov